molecular formula C10H17F2N B2490850 9,9-Difluoro-1-azaspiro[5.5]undecane CAS No. 2172032-30-1

9,9-Difluoro-1-azaspiro[5.5]undecane

Cat. No.: B2490850
CAS No.: 2172032-30-1
M. Wt: 189.25
InChI Key: RACMKJFTMZAFMX-UHFFFAOYSA-N
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Description

9,9-Difluoro-1-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C10H17F2N and its molecular weight is 189.25. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9-difluoro-1-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N/c11-10(12)6-4-9(5-7-10)3-1-2-8-13-9/h13H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACMKJFTMZAFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification Within Azaspirocyclic Systems

9,9-Difluoro-1-azaspiro[5.5]undecane is a heterocyclic compound characterized by a unique structural arrangement. Its classification can be understood by dissecting its nomenclature:

Spiro Compound : The core of the molecule is a spirocycle, meaning it consists of two rings connected by a single common atom, known as the spiro atom. wikipedia.org This arrangement imparts a distinct three-dimensional and rigid structure, a significant departure from flat, aromatic systems often found in older drug candidates. bldpharm.combldpharm.com

[5.5]Undecane : This notation specifies the size of the two rings. The numbers in the brackets indicate the number of atoms in each ring attached to the spiro atom. In this case, both rings are six-membered (5 atoms plus the spiro atom). The term "undecane" refers to the total of eleven atoms forming the bicyclic system. The parent structure, spiro[5.5]undecane, is a fully carbocyclic compound. wikipedia.org

1-Aza : The prefix "aza" indicates the replacement of a carbon atom with a nitrogen atom within the ring system, making it a heterocyclic compound. The number "1" pinpoints the position of the nitrogen atom in one of the six-membered rings. Azaspirocycles are of particular interest in medicinal chemistry as they can improve physicochemical properties such as solubility and metabolic stability. bldpharm.com The 1-azaspiro[5.5]undecane skeleton itself is a core feature of the histrionicotoxin family of alkaloids, which have been the subject of extensive synthetic interest. nih.govresearcher.life

9,9-Difluoro : This indicates the presence of two fluorine atoms attached to the same carbon—a geminal difluoride group—at the 9th position of the spirocyclic scaffold.

The combination of these features places this compound within the class of fluorinated azaspirocycles. The inherent three-dimensionality of spirocycles, which leads to a higher fraction of sp³ hybridized carbons (Fsp³), is a desirable trait in modern drug discovery. bldpharm.com A higher Fsp³ count is often correlated with improved clinical success, partly due to the creation of more complex molecular shapes that can enhance ligand-receptor complementarity. bldpharm.com

Overview of Research Significance of Fluorinated Spirocompounds

Convergent and Divergent Synthetic Strategies

The assembly of the 1-azaspiro[5.5]undecane framework, the non-fluorinated parent structure of the target compound, can be achieved through various powerful synthetic methods. These strategies are designed to build molecular complexity efficiently, often from simple, readily available starting materials. acs.orgnih.gov

Diversity-Oriented Synthesis (DOS) Approaches for Spirocyclic Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at producing a wide array of structurally diverse molecules, which is particularly useful for creating libraries of compounds for drug discovery. acs.orgnih.gov This approach is highly relevant for generating various spirocyclic scaffolds. nih.gov By employing DOS, chemists can explore a broad chemical space around a core structure like 1-azaspiro[5.5]undecane. The strategy often involves multicomponent reactions that rapidly build complexity from simple precursors, leading to a diverse set of spirocycles. acs.orgacs.org These varied scaffolds can then be subjected to fluorination to yield analogues of the target compound.

Ring-Closing Metathesis (RCM) in Spirocycle Formation

Ring-Closing Metathesis (RCM) has emerged as a key reaction for the formation of cyclic and macrocyclic structures in modern organic synthesis. acs.orgnih.gov This method is particularly effective for constructing the azaspiro[5.5]undecane ring system. clockss.org A common approach involves preparing a diene precursor containing the necessary nitrogen and carbon atoms, which is then cyclized using a ruthenium-based catalyst, such as Grubbs' catalyst. clockss.orgbeilstein-journals.org For instance, the synthesis of the histrionicotoxin alkaloid core, which features the 1-azaspiro[5.5]undecane system, has been accomplished using RCM as a crucial step. clockss.org This strategy offers a reliable route to the parent spirocycle, which can then be functionalized, for example, by oxidation to a ketone, to allow for subsequent fluorination. acs.orgclockss.org

Key RCM Catalysts

Catalyst Name Generation Key Features
Grubbs' Catalyst 1st Generation Effective for less sterically hindered dienes.
Grubbs' Catalyst 2nd Generation Higher activity and better functional group tolerance.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org This approach allows for the rapid assembly of complex scaffolds like azaspirocycles from simple building blocks. acs.orgnih.gov For example, a multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane can provide access to ω-unsaturated dicyclopropylmethylamines. acs.orgacs.org These intermediates are versatile precursors that can be converted into various azaspirocycles, including piperidine-containing scaffolds relevant to the target molecule, through subsequent reactions like epoxide opening or reductive amination. acs.orgnih.gov

Fluorination Strategies within Azaspirane Synthesis

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. enamine.netthieme-connect.com For this compound, the key challenge is the creation of the geminal difluoro subunit at the C9 position.

Introduction of Geminal Difluoro Subunits

The most direct method for synthesizing the 9,9-difluoro moiety on the pre-formed 1-azaspiro[5.5]undecane skeleton would be the deoxofluorination of the corresponding ketone, 1-azaspiro[5.5]undecan-9-one. This transformation replaces a carbonyl group with a geminal difluoride. Reagents like diethylaminosulfur trifluoride (DAST) or its analogues (e.g., MorfDAST) are commonly used for this purpose. thieme-connect.comresearchgate.net The synthesis would first involve creating the spirocyclic ketone, which can then be treated with the deoxofluorinating agent to yield the target compound. thieme-connect.com

Alternative modern methods for creating gem-difluoroalkyl groups include transition metal-mediated reactions, photochemical approaches, and organocatalytic methods. researchgate.net For instance, palladium-catalyzed reactions of fluorinated diazoalkanes with heterocycles can lead to gem-difluoro olefins, which could potentially be reduced to the desired saturated system. nih.govd-nb.info

Common Deoxofluorination Reagents

Reagent Acronym Typical Application
Diethylaminosulfur trifluoride DAST Conversion of aldehydes and ketones to gem-difluorides.
Bis(2-methoxyethyl)aminosulfur trifluoride Deoxo-Fluor A more thermally stable alternative to DAST.

General Approaches to Fluorinated Piperidine (B6355638) Analogues

Since the 1-azaspiro[5.5]undecane core contains a piperidine ring, methods for synthesizing fluorinated piperidine analogues are highly relevant. enamine.net A powerful strategy is the metal-catalyzed hydrogenation of readily available fluorinated pyridine precursors. acs.org This approach, however, must be carefully controlled to avoid competitive hydrodefluorination, where the fluorine atoms are undesirably replaced by hydrogen. acs.org The development of selective hydrogenation protocols allows for the synthesis of a wide range of fluorinated piperidines, which are valuable building blocks in medicinal chemistry. acs.org Other strategies include the use of fluorinated starting materials that are then incorporated into the piperidine ring structure during its formation. mdpi.com The synthesis of fluorinated analogues of piperidine based on the 2-azaspiro[3.3]heptane scaffold has been reported, demonstrating the feasibility of creating complex, rigid fluorinated structures. enamine.netthieme-connect.comresearchgate.net

Carbon-Nitrogen Bond Forming Reactions

The formation of the crucial carbon-nitrogen bond is a cornerstone in the synthesis of azaspirocycles. Methodologies leveraging oxidative cyclization and intramolecular protocols are particularly effective in constructing the heterocyclic portion of the spiro-system.

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and environmentally friendly alternatives to heavy metal-based oxidants. nih.gov These reagents are particularly effective in mediating oxidative cyclizations to form heterocyclic and spirocyclic structures. nih.govresearchgate.net In the context of azaspirocycle synthesis, iodine(III) reagents like Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) are used to facilitate the intramolecular coupling of nitrogen nucleophiles onto aromatic or aliphatic systems.

The general mechanism for the synthesis of aza-spirocarbocyclic compounds often involves the oxidation of a suitably positioned nucleophile, such as an amine or amide, which then undergoes cyclization. For instance, ortho-substituted phenolic derivatives can be treated with stoichiometric amounts of PIFA in a suitable solvent like trifluoroethanol. nih.gov This treatment induces an intramolecular spirocarbocyclization, yielding the desired aza-spirocyclic compounds in good yields. nih.gov The reaction proceeds via the dearomatization of a phenolic substrate, driven by the electrophilic nature of the hypervalent iodine reagent. nih.gov While not specific to the difluoro-undecane target, this methodology highlights a robust strategy for C-N bond formation in spirocyclization.

Researchers have also demonstrated the hypervalent iodine-mediated formation of spiroiminals through a tandem aminyl radical cyclization and amine-to-imine oxidation. mdpi.com This reaction showcases the versatility of these reagents in constructing complex nitrogen-containing spirocycles.

Intramolecular cyclization represents a direct and efficient strategy for constructing cyclic systems from linear precursors. A notable example is the one-step construction of the 1-azaspiro[5.5]undecane skeleton via a mercuric triflate (Hg(OTf)₂) -catalyzed cycloisomerization reaction. nih.gov This method provides direct access to the core structure from linear amino ynone substrates that bear an N-methoxycarbonyl group. nih.gov This approach is significant as it bypasses the traditional multi-step sequences that involve the stepwise construction of either the carbocycle or the azacycle. nih.gov The utility of this methodology has been demonstrated in the total and formal syntheses of related natural products like HTX-235A and HTX-283A. nih.gov

Another approach involves the use of an N-p-toluenesulfonyl-2-iodo-2-piperidene as a precursor to a basic organometallic reagent, which is crucial for coupling fragments in a convergent synthesis. acs.org This type of intramolecular strategy is pivotal in assembling complex azaspirocyclic architectures.

Annulation and Cycloaddition Reactions in Spirocycle Construction

Annulation and cycloaddition reactions are powerful strategies for the convergent synthesis of spirocycles, allowing for the rapid assembly of the core structure from multiple components.

Phosphine-catalyzed annulation reactions have been developed as a highly effective method for constructing five-membered rings. A novel [3+2] annulation of γ-substituted allenoates with succinimides provides a pathway to 2-azaspiro[4.4]nonene-1,3-dione derivatives. semanticscholar.orgrsc.org This reaction proceeds with excellent regioselectivity and diastereoselectivity, affording the desired spirocyclic products in moderate to high yields. rsc.org

The versatility of this approach is further demonstrated in the phosphine-catalyzed [3+2] and [4+3] annulation reactions of C,N-cyclic azomethine imines with allenoates. nih.gov Depending on the nature of the phosphine catalyst and the allenoate substrate, the reaction can be directed to form either five-membered or seven-membered heterocyclic rings fused to the existing structure. nih.gov For instance, with α-alkylallenoates, the reaction typically proceeds via a [3+2] cyclization pathway. nih.gov

Table 1: Examples of Phosphine-Catalyzed [3+2] Annulation Reactions

Reactant 1Reactant 2CatalystProduct TypeYieldSelectivity (dr)
γ-Substituted AllenoateSuccinimidePhosphine2-Azaspiro[4.4]nonene-1,3-dioneUp to 96%Up to >99:1
α-AlkylallenoateC,N-Cyclic Azomethine IminePhosphineTetrahydroisoquinoline DerivativeModerate to ExcellentHigh

Formal cycloadditions, which proceed through stepwise mechanisms but result in a product that is formally the result of a cycloaddition, are also valuable in spirocycle synthesis. One such method is a catalytic, enantioselective spirocyclization that involves a sequential iridium-catalyzed hydrosilylation of tertiary formanilides and a chiral phosphoric acid-catalyzed formal cycloaddition of exocyclic enamides. chinesechemsoc.org This process provides straightforward access to a diverse array of enantioenriched azaspirocycles under mild conditions. chinesechemsoc.org The mechanism is believed to involve the generation of an iminium phosphate intermediate, where the chiral phosphate counterion controls the stereochemical outcome of the cycloaddition. chinesechemsoc.org

Additionally, the Lewis acid-mediated formal [3+2] cycloaddition of N-sulfonyl- and N-sulfamoylaziridines with alkenes offers a rapid and efficient route to 1-azaspiro[4.n]alkanes. figshare.com This reaction is proposed to proceed through the initial C-N bond cleavage of the aziridine to form a 1,3-zwitterionic species, which is the rate-determining step. figshare.com

Stereoselective and Enantioselective Synthetic Methodologies

The control of stereochemistry is critical in the synthesis of complex molecules for biological applications. Several strategies have been developed to achieve high levels of stereoselectivity in the synthesis of the 1-azaspiro[5.5]undecane skeleton.

As mentioned previously, the phosphine-catalyzed [3+2] annulation of γ-substituted allenoates with succinimides yields products with excellent diastereoselectivities (up to >99:1 dr). rsc.org Furthermore, an asymmetric formal reductive cycloaddition of formanilides and enamides, catalyzed by a combination of iridium and a chiral phosphoric acid, allows for the synthesis of highly enantioenriched azaspirocycles. chinesechemsoc.org The development of a specific bowl-shaped phosphoric acid catalyst was crucial for achieving effective, multipoint-controlled chirality transfer during the reaction. chinesechemsoc.org

An enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system has also been achieved starting from a chiral pool material, D(+)-glucose. crossref.org This approach leverages the inherent stereochemistry of the starting material to build the complex chiral architecture of the target spirocycle. Additionally, asymmetric synthesis of 3,9-diazaspiro[5.5]undecanes has been accomplished using an Evans oxazolidinone chiral auxiliary, demonstrating another effective method for introducing stereocenters with high control.

Table 2: Summary of Stereoselective Methodologies

MethodologyType of SelectivityKey Reagent/CatalystOutcome
Phosphine-Catalyzed [3+2] AnnulationDiastereoselectivePhosphineExcellent diastereomeric ratios (>99:1 dr) rsc.org
Formal Reductive CycloadditionEnantioselectiveIridium and Chiral Phosphoric AcidAccess to a diverse array of enantioenriched azaspirocycles chinesechemsoc.org
Chiral Pool SynthesisEnantioselectiveD(+)-GlucoseEnantioselective synthesis of the 1-azaspiro[5.5]undecane ring system crossref.org

Asymmetric Approaches to the Azaspiro[5.5]undecane Ring System

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often essential for their biological activity. For the broader class of 1-azaspiro[5.5]undecanes, several asymmetric strategies have been developed. One notable approach involves the use of a chiral pool, starting from readily available, enantiomerically pure natural products. For instance, an enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system, the core of histrionicotoxin alkaloids, has been achieved starting from D(+)-glucose rsc.org. This method leverages the inherent chirality of the starting material to construct the chiral spirocyclic framework.

Another powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. While not specifically reported for this compound, an asymmetric synthesis of a substituted 3,9-diazaspiro[5.5]undecane has been accomplished using an Evans oxazolidinone chiral auxiliary nih.gov. This approach involves temporarily incorporating a chiral molecule that directs the stereochemical outcome of a key reaction, after which it is removed.

These methodologies highlight potential pathways for the asymmetric synthesis of this compound. A plausible strategy could involve the synthesis of a chiral precursor to the spirocycle, with the gem-difluoro group introduced at a later stage.

Chiral Catalyst Applications in Azaspirane Synthesis

Chiral catalysts offer an efficient and elegant way to achieve enantioselectivity in chemical reactions. These catalysts, which are themselves chiral, can direct a reaction to favor the formation of one enantiomer over the other. In the context of azaspirane synthesis, various chiral catalysts could be employed.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis chimia.ch. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have been successfully used in a wide range of asymmetric transformations. For the synthesis of a chiral azaspiro[5.5]undecane framework, a chiral catalyst could be used in a key bond-forming step, such as an asymmetric Michael addition or an aldol reaction, to establish the desired stereochemistry.

The synthesis of chiral polymers containing catalytically active sites is another promising area beilstein-journals.org. These polymeric chiral catalysts can offer advantages in terms of recyclability and stability. For instance, chiral polyesters derived from cinchona alkaloids have shown high catalytic activities and good enantioselectivities in asymmetric Michael addition reactions beilstein-journals.org.

While specific applications of chiral catalysts for the direct synthesis of this compound are not documented, the broad utility of these catalysts in asymmetric synthesis suggests their potential applicability. A hypothetical approach could involve the asymmetric cyclization of a linear precursor containing the gem-difluoro moiety, guided by a chiral catalyst.

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound. This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

This technique is a valuable tool for obtaining enantiomerically enriched compounds when an asymmetric synthesis is not feasible or efficient. A tandem approach, coupling a moderately selective enantioselective reaction with a kinetic resolution, can be particularly effective for preparing highly enantioenriched compounds researchgate.net.

For this compound, if a racemic mixture were synthesized, kinetic resolution could be employed to separate the enantiomers. This could involve, for example, an enzyme-catalyzed reaction that selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. The choice of enzyme and reaction conditions would be critical to achieving high enantiomeric excess.

Table 1: Comparison of Asymmetric Synthesis Strategies

StrategyDescriptionPotential Application to this compound
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials from nature.Synthesis could potentially start from a chiral precursor like D(+)-glucose.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct stereochemistry.An Evans oxazolidinone or similar auxiliary could be used in a key bond-forming step.
Chiral Catalysis A small amount of a chiral catalyst is used to induce enantioselectivity.A chiral organocatalyst or metal complex could catalyze an asymmetric cyclization.
Kinetic Resolution Separation of a racemic mixture based on different reaction rates of enantiomers.An enzymatic or chemical resolution could be used to separate a racemic mixture of the final compound or a key intermediate.

Scalability and Optimization of Synthetic Pathways for Research Quantities

The ability to scale up a synthetic route is a critical consideration, even for producing research quantities of a compound. An ideal synthetic pathway should be efficient, reliable, and amenable to producing larger batches as needed.

Continuous flow chemistry is another powerful technique for optimizing and scaling up chemical syntheses researchgate.net. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature and reaction time. This can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processes. A telescoped flow system, where multiple reaction steps are connected in series without isolation of intermediates, can be particularly efficient researchgate.net.

The introduction of the gem-difluoro group is a key consideration for the synthesis of this compound. Various fluorinating reagents are available, and the choice of reagent and reaction conditions would need to be carefully optimized. For example, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a reagent used for the fluorination of thiocarbonyl compounds to the corresponding gem-difluorides organic-chemistry.org.

Table 2: Potential Optimization Strategies for Synthesis

StrategyDescriptionRelevance to this compound Synthesis
One-Pot Reactions Multiple reaction steps are carried out in a single reaction vessel.Could be used for the construction of the azaspiro[5.5]undecane core.
Flow Chemistry Reagents are continuously pumped through a reactor.Offers precise control over reaction conditions, potentially improving yield and purity.
Catalyst Optimization Screening different catalysts and reaction conditions to improve efficiency.Important for any catalytic steps, including potential asymmetric transformations.
Fluorination Strategy Selecting the optimal reagent and conditions for introducing the gem-difluoro group.Crucial for the successful synthesis of the target compound.

Chemical Reactivity and Transformations of the 9,9 Difluoro 1 Azaspiro 5.5 Undecane Scaffold

Derivatization Strategies at Nitrogen and Carbon Centers

The primary sites for derivatization of the 9,9-difluoro-1-azaspiro[5.5]undecane scaffold are the nitrogen atom and the carbon atoms of the rings. The secondary amine is a nucleophilic and basic center, making it a prime location for a wide range of functionalization reactions.

Selective Protection and Deprotection of the Nitrogen Atom

To facilitate selective reactions at other positions of the molecule or to modulate its biological activity, the nitrogen atom of the 1-azaspiro[5.5]undecane ring is often protected. The choice of protecting group is crucial and depends on its stability to various reaction conditions and the ease of its removal.

One of the most common nitrogen protecting groups is the tert-butoxycarbonyl (Boc) group. The introduction of a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate.

The deprotection of the Boc group is generally accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent. rsc.org Interestingly, thermolytic deprotection of N-Boc compounds has been achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents, which can be accelerated by microwave irradiation. researchgate.nettandfonline.comtandfonline.com This method offers a neutral alternative to acidic deprotection. tandfonline.com

Protecting GroupProtection ReagentDeprotection Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA), Hydrogen chloride (HCl)
Benzyloxycarbonyl (Cbz)Benzyl (B1604629) chloroformate (CbzCl)Hydrogenolysis (H₂, Pd/C)
Acetyl (Ac)Acetic anhydride or Acetyl chlorideAcidic or basic hydrolysis

Elaboration of Side Chains via Coupling Reactions

The nucleophilic nature of the nitrogen atom allows for the direct attachment of side chains through N-alkylation and N-arylation reactions. N-alkylation can be performed using alkyl halides or through reductive amination with aldehydes or ketones. A sustainable approach for N-alkylation of N-heterocycles involves the use of propylene carbonate as both a reagent and a solvent under neat conditions.

For the introduction of aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools. nih.gov These reactions typically involve the coupling of the amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction conditions, particularly the choice of ligand and base, are critical for achieving high yields, especially with sterically hindered or electron-deficient coupling partners. nih.gov While palladium-catalyzed C-F bond activation for cross-coupling is known, it generally requires specific conditions and electron-deficient aryl fluorides. rsc.orgmdpi.commdpi.com

Reaction TypeReagents and Conditions
N-AlkylationAlkyl halide, base (e.g., K₂CO₃, Et₃N)
N-Arylation (Buchwald-Hartwig)Aryl halide/triflate, Pd catalyst, phosphine ligand, base
Reductive AminationAldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃)

Stereochemical Control during Transformations

The spirocyclic nature of this compound presents interesting stereochemical considerations. Although the parent compound is achiral, the introduction of substituents on the rings can create stereocenters. In such cases, controlling the stereochemical outcome of reactions is of paramount importance, particularly in the synthesis of chiral drug candidates.

For instance, in the conjugate addition of an organocuprate to a dihydropyridinone derivative of an azaspiro[5.5]undecane system, the stereochemistry of the product was controlled by the A(1,3)-strain present in the planar vinylogous amide, leading to a preferred axial attack of the nucleophile. While direct studies on the 9,9-difluorinated analog are not available, it is plausible that the bulky and electron-withdrawing gem-difluoro group could exert significant steric and electronic influence on the stereochemical course of reactions on the cyclohexane (B81311) ring.

Furthermore, stereoselective synthetic routes to related diazaspiro[5.5]undecane derivatives have been developed, often employing cascade reactions where the stereochemistry is set in a controlled manner. These strategies could potentially be adapted for the stereocontrolled synthesis of substituted this compound derivatives.

Applications As a Synthetic Building Block and Privileged Scaffold

Utilization in Complex Molecular Architecture

The unique topology of the 1-azaspiro[5.5]undecane framework, combined with the electronic effects of the gem-difluoro substitution, provides a versatile platform for the construction of complex molecules with tailored biological activities.

While specific drug discovery programs centered on 9,9-Difluoro-1-azaspiro[5.5]undecane are not extensively documented in publicly available literature, the broader class of azaspiro[5.5]undecanes has proven to be a valuable scaffold in medicinal chemistry. For instance, derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists. soton.ac.uk These compounds have shown potential for immunomodulatory applications due to their low cellular membrane permeability. soton.ac.uk

Similarly, 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating chronic kidney diseases. nih.gov The spirocyclic core is also present in compounds explored for their dual activity as μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. Furthermore, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and evaluated as antituberculosis agents, targeting the MmpL3 protein of M. tuberculosis. osi.lv

The introduction of the 9,9-difluoro moiety into the 1-azaspiro[5.5]undecane scaffold is a strategic modification intended to enhance the drug-like properties of these molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking sites of oxidative metabolism. mdpi.com Additionally, the strong electronegativity of fluorine can lead to more favorable interactions with biological targets and modulate the pKa of nearby functional groups, thereby influencing bioavailability.

Spirocyclic ScaffoldTherapeutic Target/ApplicationKey FindingsReference
3,9-Diazaspiro[5.5]undecaneGABAAR AntagonistsPotent antagonists with low cellular membrane permeability, suggesting potential for peripheral applications. soton.ac.uk
1-Oxa-4,9-diazaspiro[5.5]undecaneSoluble Epoxide Hydrolase (sEH) InhibitorsHighly potent inhibitors with good bioavailability, showing promise for chronic kidney disease. nih.gov
1-Oxa-9-azaspiro[5.5]undecaneAntituberculosis Agents (MmpL3 Inhibitors)Compounds showed high activity against antibiotic-sensitive and multiresistant strains of M. tuberculosis. osi.lv

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. openaccessjournals.comnih.govpharmacelera.com This approach relies on identifying small, low-molecular-weight fragments that bind to a biological target, which are then optimized into more potent drug candidates. openaccessjournals.compharmacelera.com Spirocyclic motifs, including this compound, are well-suited for FBDD due to their inherent three-dimensionality and conformational rigidity. acs.orgnih.gov

The design principles for incorporating spirocyclic fragments in FBDD include:

Increased Three-Dimensionality: Unlike flat aromatic fragments, spirocycles present substituents in a well-defined 3D arrangement, allowing for the exploration of deeper and more complex binding pockets. nih.govnih.gov

Reduced Conformational Flexibility: The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a target, which can lead to higher binding affinities.

Novel Chemical Space: Spirocyclic fragments occupy a less explored area of chemical space compared to traditional, more planar fragments, increasing the probability of identifying novel interactions with biological targets. nih.gov

Role in Chemical Space Exploration and Library Generation

The systematic exploration of chemical space is a cornerstone of modern drug discovery. The generation of diverse compound libraries is essential for identifying novel hits in high-throughput screening campaigns.

This compound serves as an excellent starting point for the creation of structurally diverse compound libraries. The secondary amine provides a convenient handle for the introduction of a wide range of substituents through well-established chemical transformations. This allows for the systematic variation of chemical properties and the exploration of structure-activity relationships (SAR). The rigid spirocyclic core ensures that the introduced diversity is projected into three-dimensional space in a controlled manner.

Libraries based on spirocyclic scaffolds are valuable for targeting challenging protein classes, such as G protein-coupled receptors (GPCRs), where the three-dimensional nature of the ligand is often crucial for achieving high affinity and selectivity. nih.gov The inclusion of fluorinated spirocycles like this compound in screening libraries can lead to the discovery of hits with improved metabolic stability and bioavailability. mdpi.com

The successful application of spirocyclic scaffolds in drug discovery is contingent upon the availability of efficient and robust synthetic methodologies. While the synthesis of spirocycles can be more challenging than that of their linear or monocyclic counterparts, significant progress has been made in developing high-throughput synthesis strategies.

These methodologies often rely on the development of novel cyclization reactions that can be performed in a parallel format. For example, one-pot reactions for the synthesis of di- and tri-substituted spiro[5.5]undecane derivatives have been reported. While specific high-throughput methods for this compound are not widely published, the general principles of parallel synthesis can be applied to its derivatization. The secondary amine of the scaffold allows for rapid diversification through techniques such as reductive amination, acylation, and sulfonylation, which are amenable to high-throughput formats.

Development of Conformationally Restricted Analogues for Structure-Function Studies

Understanding the relationship between the three-dimensional structure of a molecule and its biological activity is fundamental to rational drug design. Conformationally restricted analogues are invaluable tools for probing these structure-function relationships. By locking a flexible molecule into a specific conformation, researchers can gain insights into the bioactive conformation and the key interactions with the biological target.

The rigid framework of this compound makes it an ideal scaffold for the development of conformationally restricted analogues. By incorporating this spirocycle into a known bioactive molecule, it is possible to mimic a specific spatial arrangement of functional groups. This can help to elucidate the pharmacophore and guide the design of more potent and selective ligands. For example, the incorporation of conformationally restricted dipeptide fragments into bradykinin (B550075) analogues has been used to study the requirements for receptor antagonism. nih.gov

Integration into Privileged Scaffold Frameworks for Biological Target Modulation

The strategic incorporation of this compound into molecular frameworks has positioned it as a valuable building block in the realm of medicinal chemistry. Its utility stems from its identity as a fluorinated analogue of the broader azaspiro[5.5]undecane core, a recognized "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple biological targets, thereby serving as a versatile foundation for the development of novel therapeutic agents.

The azaspiro[5.5]undecane framework itself is a key component in a variety of biologically active compounds. chemrxiv.org The inherent three-dimensionality of spirocycles is increasingly leveraged in drug discovery to create molecules with novel and improved properties. knu.ua By introducing the gem-difluoro group at the 9-position, medicinal chemists can fine-tune the physicochemical properties of the parent scaffold, such as lipophilicity and metabolic stability, without drastically altering its geometry. This strategic fluorination can lead to enhanced potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.

While specific drug candidates incorporating the this compound scaffold are still emerging in the public domain, the foundational research underscores its significance as a "biologically relevant spirocyclic amine" and an "advanced building block for drug discovery." Its synthesis has been systematically developed, making it an accessible component for integration into drug discovery programs. The synthesis involves a multi-step process that can be scaled up, ensuring its availability for broader research and development.

The potential for this scaffold to modulate biological targets can be inferred from the activities of its non-fluorinated parent structures. For instance, various derivatives of azaspiro[5.5]undecane have been investigated for their effects on a range of biological targets, as detailed in the table below.

Table 1: Examples of Biological Targets for Azaspiro[5.5]undecane Scaffolds
ScaffoldBiological TargetTherapeutic Area
1,9-Diazaspiro[5.5]undecaneAcetyl-CoA Carboxylase (ACC)Obesity
1,9-Diazaspiro[5.5]undecaneMelanin-concentrating hormone receptor 1 (MCH-R1)Obesity
1,9-Diazaspiro[5.5]undecaneμ-opioid receptor and σ1 receptorPain
1-Oxa-4,9-diazaspiro[5.5]undecaneSoluble epoxide hydrolase (sEH)Chronic Kidney Disease
1-Oxa-9-azaspiro[5.5]undecaneMmpL3 proteinTuberculosis
1-Oxa-9-azaspiro[5.5]undecaneCarbonic AnhydraseCancer, Glaucoma

The research into these related scaffolds provides a strong rationale for the exploration of this compound in similar therapeutic areas. The introduction of the gem-difluoro moiety is a deliberate strategy to enhance the drug-like properties of the resulting molecules, potentially leading to the discovery of new and more effective treatments for a variety of diseases.

Structural Elucidation and Stereochemical Investigations

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to elucidating the molecular structure of 9,9-Difluoro-1-azaspiro[5.5]undecane, providing insights into its atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete assignment of its complex spin system.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their multiplicities. The signals corresponding to the protons on the piperidine (B6355638) ring and the cyclohexane (B81311) ring would be expected in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (C2 and C10) would likely appear as downfield multiplets due to the deshielding effect of the nitrogen. Protons on the fluorinated cyclohexane ring, particularly those at C8 and C10, would exhibit complex splitting patterns due to geminal and vicinal couplings with both protons and fluorine atoms.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms in the molecule. The spiro carbon (C6) would be a key quaternary signal. The carbon bearing the two fluorine atoms (C9) would appear as a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the nitrogen (C2 and C10) would also be readily identifiable.

¹⁹F NMR: As fluorine has a spin of 1/2 and a high natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal would be expected in the proton-decoupled ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal's chemical shift would be characteristic of a gem-difluoro moiety on a cyclohexane ring.

A representative, though hypothetical, summary of expected NMR data is presented below.

NucleusChemical Shift (ppm) RangeExpected MultiplicityKey Couplings
¹H1.0 - 3.5MultipletsH-H, H-F
¹³C20 - 70Singlets, TripletsC-F
¹⁹F-90 to -110Singlet (proton-decoupled)F-H

Mass Spectrometry (MS) Techniques (e.g., EIMS, HRMS, LCMS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EIMS): EIMS would likely show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern would be characteristic of the spirocyclic structure, with potential losses of fragments from both the piperidine and the difluorocyclohexane rings.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. By providing a highly accurate mass measurement of the molecular ion, it can definitively confirm the molecular formula C₁₀H₁₇F₂N.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of the compound and for identifying any potential impurities or degradation products.

TechniqueInformation ProvidedExpected m/z for [M+H]⁺
EIMSMolecular Weight, Fragmentation Pattern190.14
HRMSExact Mass, Elemental Composition190.1408
LCMSPurity Analysis, Impurity Identification190.14

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-F bonds.

Functional GroupWavenumber (cm⁻¹) RangeIntensity
N-H Stretch3300 - 3500Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C-F Stretch1000 - 1200Strong

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., GC, SFC, HPLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its enantiomers if the compound is chiral and has been synthesized as a racemate.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC and HPLC can be used to determine the chemical purity of the compound. By developing an appropriate method, a single sharp peak would indicate a high degree of purity.

Supercritical Fluid Chromatography (SFC) and Chiral HPLC: Since this compound possesses a chiral spiro center, it can exist as a pair of enantiomers. Chiral SFC or HPLC, using a suitable chiral stationary phase, would be the methods of choice for separating these enantiomers and determining the enantiomeric excess (ee) of a non-racemic sample.

X-ray Crystallography for Definitive Structure Determination and Absolute Configuration Assignment

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or a salt thereof can be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the two rings. Furthermore, for a chirally pure sample, X-ray crystallography can be used to determine the absolute configuration of the stereogenic spiro center.

Conformational Analysis and Dynamics

Solution-State Conformational Studies (e.g., Variable Temperature NMR)

The conformational dynamics of spiro[5.5]undecane systems are often investigated using techniques like Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide insight into the energy barriers of conformational processes, such as the ring-flipping of the six-membered rings. nih.gov

In flexible spiro[5.5]undecane derivatives, the two six-membered rings can undergo conformational inversion. For a symmetrically substituted compound, this flipping equilibrates the axial and equatorial positions, leading to averaged signals in the NMR spectrum at room temperature. As the temperature is lowered, this process slows down. If the energy barrier is sufficiently high, the exchange can be "frozen" on the NMR timescale, leading to the observation of distinct signals for the axial and equatorial protons. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy of activation for the ring-flipping process.

For instance, studies on substituted 2,4,8,10-tetraoxaspiro[5.5]undecanes have revealed that these systems can be flexible, with the flipping of the six-membered rings equilibrating three non-separable diastereoisomers for each enantiomer. nih.gov This flexible nature was confirmed by VT ¹H and ¹³C NMR experiments. nih.gov In the case of this compound, the presence of the gem-difluoro group on one ring and the nitrogen heteroatom on the other introduces significant asymmetry. This asymmetry would likely result in a complex conformational equilibrium, potentially favoring one conformation significantly over others and influencing the energy barriers for ring inversion.

Table 1: Illustrative Parameters from Variable Temperature NMR Studies on Spirocyclic Systems

ParameterDescriptionTypical Observation in Spiro[5.5]undecane Systems
Coalescence Temperature (Tc) The temperature at which two exchanging signals in an NMR spectrum merge into one.Varies depending on the substituents and the specific ring inversion process being observed.
Free Energy of Activation (ΔG‡) The energy barrier for the conformational change (e.g., ring flipping).Can be calculated from Tc and the frequency separation of the signals at low temperature.
Signal Averaging At temperatures well above Tc, rapidly interconverting conformers result in time-averaged NMR signals.Observed at room temperature for flexible spirocycles.
Signal Decoalescence At temperatures below Tc, the rate of conformational exchange slows, and signals for individual conformers may be resolved.Reveals the presence of distinct axial and equatorial environments.

This table presents generalized concepts derived from VT NMR studies on related spirocyclic systems.

Stereogenic Elements and Chirality in Spiro[5.5]undecane Systems

The stereochemistry of spiro compounds with six-membered rings is multifaceted. The spiro[5.5]undecane skeleton itself is inherently chiral, a feature that can be overlooked if one assumes rapid ring inversion leads to an achiral, planar-ring average. rsc.org

The primary stereogenic element in unsubstituted spiro[5.5]undecane is the spiro carbon atom, which serves as the center of a chiral axis. This leads to a type of stereoisomerism known as axial chirality. The two rings cannot be coplanar, and their perpendicular arrangement creates a chiral structure. This chirality is sometimes described in terms of a helical arrangement of the molecule, where the two enantiomeric forms can be designated with P (plus) or M (minus) descriptors based on the helicity. nih.gov Consequently, even without any substituents or traditional asymmetric carbon atoms, the molecule is not superimposable on its mirror image. stackexchange.com

In the specific case of this compound, the spirocyclic framework is the dominant source of chirality. The molecule would exist as a pair of enantiomers (an enantiomeric pair) due to this axial chirality. The presence of substituents, such as the fluorine atoms and the nitrogen atom, does not create the chirality but can be used as probes (e.g., in NMR) to study the consequences of the inherent chirality of the scaffold. researchgate.net Investigations into related systems have utilized the diastereotopicity of protons and carbon atoms in NMR experiments to probe the chirality of the spiranic skeleton. researchgate.net

Table 2: Key Stereochemical Concepts in Spiro[5.5]undecane Systems

ConceptDefinitionRelevance to this compound
Stereogenic Element A center, axis, or plane in a molecule that is a focus of stereoisomerism. msu.eduThe spiro carbon atom acts as the center for a chiral axis.
Chirality The geometric property of a molecule that is not superimposable on its mirror image. msu.eduThe spiro[5.5]undecane skeleton is inherently chiral. rsc.org
Axial Chirality Chirality arising from the non-planar arrangement of four groups about a chiral axis.The defining stereochemical feature of the spiro[5.5]undecane core. nih.gov
Helical Chirality A type of chirality where the molecule is shaped like a helix, which can be right-handed (P) or left-handed (M).The spiro[5.5]undecane skeleton can be described as having a helical arrangement. nih.gov
Enantiomers Stereoisomers that are non-superimposable mirror images of each other.This compound exists as a pair of enantiomers.

Conformational Flexibility and Polymorphism in Spirocyclic Scaffolds

Spirocyclic scaffolds are recognized for imparting a high degree of three-dimensionality and conformational rigidity to molecules. researchgate.netbldpharm.com This structural feature is a key advantage in fields like medicinal chemistry, as it can reduce the entropic penalty associated with a molecule binding to a biological target. researchgate.net The spiro fusion point restricts the number of available conformations compared to more flexible, open-chain or single-ring systems.

The conformational behavior of the spiro[5.5]undecane framework can be categorized based on the dynamic behavior of its constituent rings:

Flexible Structures: Both six-membered rings undergo rapid chair-to-chair inversion at room temperature. nih.gov

Semi-flexible Structures: One ring is conformationally locked (anancomeric), often due to bulky substituents, while the other ring remains flexible and can undergo inversion. nih.gov

Anancomeric Structures: Both rings are conformationally locked, and ring inversion does not occur at a significant rate. This leads to a single, rigid conformation. researchgate.net

The specific conformational profile of this compound would depend on the energetic balance between different chair and boat conformations of the piperidine and cyclohexane rings. The presence of the gem-difluoro group can introduce specific steric and electronic effects, such as the Thorpe-Ingold effect, which may favor certain dihedral angles and influence the conformational preference of the cyclohexane ring.

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. Molecules with conformational flexibility can sometimes adopt different conformations in the solid state, leading to polymorphism. While specific studies on the polymorphism of this compound are not detailed, it is a plausible phenomenon for spirocyclic compounds that possess a degree of conformational flexibility, as different packing arrangements in the crystal lattice could stabilize different conformers.

Table 3: Conformational States of Spiro[5.5]undecane Scaffolds

Conformational TypeRing A DynamicsRing B DynamicsOverall Molecular Rigidity
Flexible FlippingFlippingLow
Semi-flexible Anancomeric (Locked)FlippingMedium
Anancomeric Anancomeric (Locked)Anancomeric (Locked)High

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed quantum chemical calculations on the electronic structure and reactivity of 9,9-Difluoro-1-azaspiro[5.5]undecane are not available in the reviewed literature. A comprehensive study in this area would employ methods like Density Functional Theory (DFT) or ab initio calculations to determine key electronic properties.

Such an analysis would typically include:

Molecular Orbital Analysis: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution to understand the molecule's frontier orbitals and predict its reactivity.

Electrostatic Potential (ESP) Maps: Generation of ESP maps to visualize electron-rich and electron-deficient regions, indicating sites susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors: Calculation of global reactivity descriptors such as electronegativity, chemical hardness, and softness.

Without specific research, no data for these properties can be presented.

In Silico Predictions for Chemical Properties and Interactions

While basic physicochemical properties for this compound can be estimated by various software platforms, dedicated in silico studies predicting its specific chemical properties and interaction profiles are absent from the literature. Predictive studies would typically generate data on properties relevant to medicinal chemistry or material science, such as solubility, lipophilicity (LogP), and potential for forming intermolecular interactions like hydrogen bonds.

A hypothetical data table for predicted properties is shown below, but it must be emphasized that these are generalized predictions and not the result of specific published research studies.

PropertyPredicted ValueMethod/Software
Molecular FormulaC₁₀H₁₇F₂N-
Molecular Weight189.25 g/mol -
XLogP32.1(Example Prediction)
Hydrogen Bond Donor Count1(Example Prediction)
Hydrogen Bond Acceptor Count3(Example Prediction)
Rotatable Bond Count0(Example Prediction)

Note: The values in this table are illustrative examples of what in silico predictions would provide and are not derived from specific scientific literature on this compound.

Molecular Dynamics Simulations and Ligand-Protein Interaction Modeling

There are no publicly available molecular dynamics (MD) simulation studies or specific ligand-protein interaction models involving this compound. MD simulations would provide insight into the dynamic behavior of the molecule in different environments (e.g., in aqueous solution) and how it interacts with biological macromolecules. If this compound were being investigated as a potential drug candidate, researchers would perform docking and MD simulations to model its binding pose, stability, and interaction energies within the active site of a target protein. The absence of such studies suggests the compound is not currently a major focus of published drug discovery research.

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of research into 9,9-Difluoro-1-azaspiro[5.5]undecane is fundamentally dependent on the availability of efficient and environmentally benign synthetic routes. Future efforts will likely concentrate on moving beyond traditional multi-step syntheses towards more innovative and sustainable approaches.

Key areas of focus will include:

Catalytic Systems: The exploration of novel catalysts is paramount. For instance, developing methods using reusable, chitosan-supported ytterbium nano-catalysts could offer a mild and efficient pathway for constructing the substituted piperidine (B6355638) ring, a core component of the azaspiro[5.5]undecane system. researchgate.net

Green Chemistry Principles: Future synthetic strategies should prioritize the use of non-toxic solvents, reduce the number of synthetic steps (e.g., through one-pot reactions), and minimize waste generation. This aligns with the broader push towards sustainable practices in chemical synthesis.

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound and its derivatives. This methodology offers precise control over reaction parameters, leading to higher yields and purity.

Table 1: Potential Sustainable Synthetic Methodologies

MethodologyPotential AdvantagesResearch Focus
Nano-catalysis (e.g., Yb/Chitosan)High efficiency, catalyst reusability, mild reaction conditions. researchgate.netAdaptation for the synthesis of the difluorinated spirocyclic core.
One-Pot Multi-component ReactionsReduced synthesis time, lower solvent consumption, high atom economy.Designing a convergent synthesis from simple precursors.
Continuous Flow SynthesisEnhanced safety, scalability, improved reaction control and yield.Developing a continuous process for the key synthetic steps.

Expansion of Derivatization Strategies for Enhanced Structural Diversity

To explore the chemical space around the this compound scaffold, a significant research effort will be directed towards developing versatile derivatization strategies. The nitrogen atom at the 1-position provides a convenient handle for modification, allowing for the creation of a diverse library of analogues for biological screening.

Future derivatization approaches will likely involve:

N-Functionalization: A primary focus will be on the substitution at the secondary amine. This can be achieved through reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a wide array of functional groups. Studies on analogous compounds like 1,9-diazaspiro[5.5]undecane have shown that substituents at the nitrogen atom are crucial for biological activity. nih.gov

Combinatorial Chemistry: The use of high-throughput combinatorial synthesis techniques will enable the rapid generation of large libraries of derivatives. This approach is essential for systematic structure-activity relationship (SAR) studies.

Bioisosteric Replacement: Future work could involve replacing parts of the molecule with bioisosteres to fine-tune its physicochemical and pharmacokinetic properties without losing biological activity.

Table 2: Derivatization Strategies for Structural Diversity

Reaction TypeTarget PositionPotential Introduced MoietiesObjective
Acylation / SulfonylationN-1Amides, sulfonamides.Modulate hydrogen bonding capacity and polarity. researchgate.net
Alkylation / ArylationN-1Alkyl chains, aryl groups, heterocyclic rings.Explore steric and electronic effects on receptor binding. nih.gov
Reductive AminationN-1Substituted benzyl (B1604629) groups, other complex amines.Introduce diverse and complex side chains.

Application of Advanced Spectroscopic and Structural Characterization Techniques

As new derivatives of this compound are synthesized, their unambiguous structural and stereochemical characterization will be critical. The application of a suite of advanced analytical techniques will be essential for this purpose.

Key characterization methods will include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive NMR studies, including 1H, 13C, and particularly 19F NMR, will be indispensable for confirming the constitution of new compounds. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be used to elucidate complex structures and assign all signals definitively.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be routinely used to confirm the elemental composition of the synthesized molecules with high accuracy.

X-ray Crystallography: Single-crystal X-ray diffraction will be the gold standard for determining the precise three-dimensional structure, including the conformation of the rings and the stereochemistry at any chiral centers. This technique provides invaluable information for understanding structure-activity relationships at the atomic level. digitellinc.comrsc.org

Table 3: Advanced Characterization Techniques

TechniqueInformation ObtainedImportance in Future Research
Multinuclear NMR (1H, 13C, 19F)Connectivity, chemical environment of atoms.Routine confirmation of structure and purity.
High-Resolution Mass SpectrometryExact molecular weight and elemental formula.Unambiguous confirmation of molecular identity.
Single-Crystal X-ray Diffraction3D molecular structure, conformation, stereochemistry. rsc.orgCrucial for computational modeling and SAR studies. digitellinc.com

Integration of Computational Design with Synthetic Efforts for Targeted Research

To streamline the drug discovery process and focus synthetic efforts on the most promising candidates, the integration of computational chemistry and molecular modeling will be a vital future research avenue.

This integrated approach will involve:

In Silico Screening: Virtual screening of computationally designed libraries of this compound derivatives against various biological targets can help identify potential lead compounds before their synthesis.

Molecular Docking: Docking studies can predict the binding modes of these compounds within the active sites of target proteins, providing insights into the key interactions responsible for biological activity. This approach has been successfully used to optimize inhibitors based on similar spirocyclic scaffolds. osi.lv

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds can guide the design of new derivatives with improved potency and selectivity.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles.

The synergy between computational design and practical synthetic chemistry will accelerate the identification and optimization of novel bioactive agents based on the this compound scaffold, paving the way for targeted and efficient research.

Q & A

Q. Methodological Recommendations :

  • Optimize solvent polarity (e.g., dichloromethane for Prins) and catalyst loading (e.g., BF₃·OEt₂ for cyclization).
  • Use LC-MS to monitor fluorinated intermediates for degradation .

How is the spirocyclic structure of this compound characterized experimentally?

Basic
Structural confirmation relies on:

  • NMR spectroscopy : Distinctive sp³ hybridized carbons (δ 60–80 ppm in ¹³C NMR) and fluorine coupling patterns (e.g., ¹⁹F NMR splitting due to geminal difluoro groups) .
  • X-ray crystallography : Resolves spatial arrangement of the spiro junction and fluorine substituents .
  • HRMS : Validates molecular formula (e.g., C₁₀H₁₆F₂N requires m/z 212.1257) .

Q. Advanced

  • Molecular docking : Used to identify binding affinity with Mycobacterium tuberculosis MmpL3 (a lipid transporter), showing steric complementarity at the active site .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • Pharmacophore modeling : Highlights essential interactions (e.g., hydrogen bonding with His645 and hydrophobic contacts with Phe649 in MmpL3) .

Contradiction Note : Docking may overestimate affinity; validate with SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd < 1 µM) .

How can researchers resolve contradictions in reported biological activity data for spirocyclic compounds?

Advanced
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:

  • Orthogonal assays : Confirm antibacterial activity (e.g., MIC values) with both broth microdilution and agar diffusion methods .
  • Counter-screening : Test against unrelated targets (e.g., kinases) to rule out nonspecific inhibition .
  • Metabolite profiling : Use LC-HRMS to identify degradation products that may contribute to false positives .

Example : A 2025 study found that 1-oxa-9-azaspiro[5.5]undecane derivatives showed artifactual cytotoxicity due to hydrolyzed byproducts in cell culture media .

What structure-activity relationship (SAR) trends are observed in antituberculosis spirocyclic analogs?

Advanced
Key SAR findings from related compounds:

  • Fluorine substitution : Geminal difluoro groups at C9 enhance metabolic stability (e.g., 2x longer t₁/₂ in liver microsomes) .
  • Spiro ring size : 5.5 systems (vs. 6.5) improve target engagement due to conformational rigidity .
  • N-substituents : Benzyl groups at N1 increase lipophilicity (LogP +0.5), improving membrane permeability .

Q. Advanced

  • Low solubility : LogP ~2.1 limits aqueous solubility. Strategies:
    • Formulate with cyclodextrins or PEG-based carriers .
    • Introduce polar substituents (e.g., hydroxyl groups) without disrupting spiro geometry .
  • CYP450 metabolism : Fluorine reduces oxidation, but N-dealkylation remains a pathway. Use deuterated analogs to block metabolic hotspots .

How does the spirocyclic framework enable multi-target drug design?

Advanced
The rigid yet flexible spiro scaffold allows:

  • Dual-target engagement : Simultaneous binding to MmpL3 and sEH (soluble epoxide hydrolase) via conformational adaptability .
  • Selectivity modulation : Subtle substituent changes (e.g., cyclopropyl vs. benzyl) tune affinity for kinases vs. bacterial targets .

Case Study : A 2024 study designed a 1-oxa-9-azaspiro[5.5]undecane derivative with nM activity against both sEH and MmpL3, demonstrating structural versatility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.